molecular formula C13H13Cl2N3O2S B2815834 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921846-42-6

2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2815834
CAS No.: 921846-42-6
M. Wt: 346.23
InChI Key: FJOLTMNGQVPUJU-UHFFFAOYSA-N
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Description

2-(2-((2,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic chemical compound featuring an imidazole core substituted with a 2,4-dichlorobenzylthio group, a hydroxymethyl group, and an acetamide functionality. This specific arrangement of moieties makes it a compound of interest in medicinal chemistry and chemical biology research. The compound's structure suggests potential as a building block or intermediate in the development of more complex molecules. Its properties may be explored in the synthesis of peptide mimetics, where the imidazole ring can serve as a key scaffold to mimic natural amino acid side chains or to introduce conformational constraints . The thioether linkage and the hydroxymethyl group offer sites for further chemical modification, enabling conjugation or diversification strategies common in drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c14-9-2-1-8(11(15)3-9)7-21-13-17-4-10(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOLTMNGQVPUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the dichlorobenzyl derivative with a thiol compound under basic conditions.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a base.

    Acetamide Formation: The final step involves the acylation of the imidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the dichlorobenzyl group, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorobenzyl group or the imidazole ring, resulting in various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced imidazole derivatives and dichlorobenzyl derivatives.

    Substitution Products: Various substituted imidazole and dichlorobenzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring, a thioether linkage with a dichlorobenzyl moiety, and an acetamide group. Its unique structural characteristics contribute to its biological activity.

Molecular Formula: C₁₆H₁₇Cl₂N₃O₂S
Molecular Weight: 386.3 g/mol

Research indicates that compounds containing imidazole rings often exhibit diverse biological effects. The following table summarizes the potential biological activities associated with 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide:

Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AntifungalPotential efficacy in inhibiting fungal growth.
Anti-inflammatoryMay reduce inflammation through modulation of immune response.
NeuroprotectivePotential protective effects against neurodegenerative conditions.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases. Studies have shown that imidazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects by reducing excitotoxicity linked to glutamate signaling.

Case Study: Neuroprotection in Animal Models
A study involving rodent models of Alzheimer's disease demonstrated that administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. This suggests a potential role in the treatment of Alzheimer’s disease by targeting neuroinflammation and oxidative stress.

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Study: Efficacy Against MRSA
A laboratory study assessed the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of Imidazole Ring: Utilizing appropriate precursors to construct the imidazole framework.
  • Thioether Linkage Creation: Introducing the dichlorobenzyl moiety through thioether formation.
  • Acetamide Functionalization: Finalizing the structure by adding the acetamide group.

Mechanism of Action

The mechanism of action of 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to the modulation of biological processes.

    Pathways Involved: It can influence signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Imidazole 2-(2,4-Dichlorobenzylthio), 5-hydroxymethyl, acetamide Thioether, hydroxymethyl, acetamide
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) Thiadiazole 4-Chlorobenzylthio, isopropyl-methylphenoxy Thioether, phenoxy, acetamide
9c () Benzoimidazole-triazole-thiazole Bromophenylthiazole, triazole-phenoxymethyl Triazole, thiazole, phenoxy
(E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone Bromobenzyl, hydroxymethyl, quinolinyl Oxoindolinylidene, quinoline

Key Observations :

  • The target compound’s dichlorobenzylthio group differs from monochlorobenzylthio in 5j (), which may alter steric and electronic interactions in biological targets .
  • Unlike thiadiazole or triazole cores in analogs (–2), the imidazole core in the target compound may enhance hydrogen-bonding capacity due to its nitrogen-rich structure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions:

Formation of the imidazole ring via cyclization of precursors (e.g., substituted benzaldehydes and thioureas) under acidic/basic conditions.

Thioether bond formation between the imidazole-thiol intermediate and 2,4-dichlorobenzyl chloride using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to drive nucleophilic substitution .

Acetamide group introduction via coupling reactions (e.g., chloroacetyl chloride with amines).

  • Optimization : Temperature control (e.g., 0–5°C for exothermic steps) and catalyst selection (e.g., Pd/C for hydrogenation) significantly improve yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the imidazole ring (e.g., ¹H-NMR chemical shifts at δ 7.2–8.1 ppm for aromatic protons) and thioether linkage (δ 3.8–4.2 ppm for SCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .

Q. What strategies are employed to optimize the thioether linkage formation during synthesis to minimize side reactions?

  • Key Steps :

  • Use of anhydrous conditions to prevent hydrolysis of the benzyl chloride precursor.
  • Slow addition of the thiol intermediate to avoid dimerization.
  • Catalytic iodide (e.g., KI) to enhance reactivity in SN2 mechanisms .

Advanced Research Questions

Q. How do structural modifications at the imidazole ring's 5-position affect the compound's biological activity?

  • Experimental Design :

  • Synthesize analogs with substituents (e.g., hydroxymethyl vs. nitro groups) and compare their IC₅₀ values in enzyme inhibition assays.
  • Case Study : Replacing the hydroxymethyl group with a nitro moiety ( ) reduced solubility but increased binding affinity for fungal cytochrome P450 targets due to enhanced π-stacking .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

  • Methodology :

Molecular Docking : Software like AutoDock Vina simulates interactions with target enzymes (e.g., CYP51). The imidazole ring’s nitrogen atoms coordinate with heme iron, while the dichlorobenzyl group occupies hydrophobic pockets .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking poses .

Q. How can contradictory data regarding the compound's solubility and stability be resolved through experimental design?

  • Resolution Strategies :

  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes to improve aqueous solubility for in vitro assays .
  • Stability : Conduct forced degradation studies (e.g., exposure to light, heat, or pH extremes) with LC-MS monitoring to identify degradation pathways. For example, the thioether bond is prone to oxidation, requiring antioxidant additives (e.g., BHT) in storage buffers .

Q. What experimental approaches are used to analyze conflicting results in enzyme inhibition assays across studies?

  • Troubleshooting :

  • Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure consistency.
  • Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinities. For instance, SPR measurements resolved false positives from compound autofluorescence in FP assays .

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